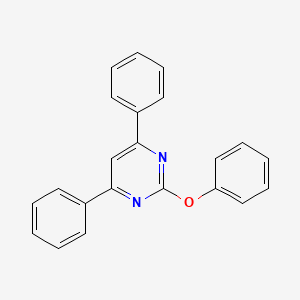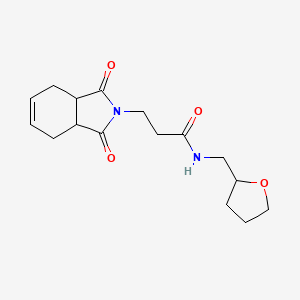
2-phenoxy-4,6-diphenylpyrimidine
説明
2-phenoxy-4,6-diphenylpyrimidine is a compound of interest due to its structural relation to pyrimidine derivatives, which are prominent in various chemical and pharmaceutical applications. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the six-membered ring.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of aminophenyl with other components. For example, 4-(4-Aminophenyl)-2,6-diphenylpyrimidine was synthesized through the reaction of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with benzamidine, leading to various derivatives including N-acyl and substituted quinazolines (Harutyunyan et al., 2020).
Molecular Structure Analysis
Structural and vibrational studies of related molecules, such as 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino) phenolate, provide insights into the molecular crystals formed with nitric and sulphuric acids, showcasing the importance of hydrogen bonding and short C–H…O contacts in the crystal structure (Baran et al., 2001).
Chemical Reactions and Properties
Chemical transformations involving pyrimidine derivatives are varied, with reactions leading to a range of products based on the substituents and reaction conditions. For example, the reaction of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine can lead to substituted quinazolines, highlighting the compound's versatility in forming complex molecules (Harutyunyan et al., 2020).
科学的研究の応用
1. Organometallic Chemistry and Metallation Studies
Research on phenylpyrimidines, including 4,6-diphenylpyrimidine derivatives, has demonstrated their relevance in organometallic chemistry. Caygill et al. (1990) explored the cyclopalladation of phenylpyrimidines, including 4,6-diphenylpyrimidine, showing their potential in creating complex organometallic structures. Similarly, Katrizky et al. (1982) studied the metallation of 2-alkylamino-4,6-diphenylpyrimidines, revealing their acylation properties after treatment with lithium di-isopropylamide (Caygill, Hartshorn, & Steel, 1990); (Katrizky, Salgado, Chermprapai, & Ponkshe, 1982).
2. Antioxidant Activity
A study by Abuelizz et al. (2020) on 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines highlighted their antioxidant properties. The compounds displayed significant capacity to scavenge free radicals, indicating their potential as antioxidant agents (Abuelizz, Anouar, Marzouk, Taie, Ahudhaif, & Al-Salahi, 2020).
3. Applications in Herbicide Development
The herbicidal activities of phenoxypyrimidines, including compounds similar to 2-phenoxy-4,6-diphenylpyrimidine, have been a subject of research. For instance, Fujikawa et al. (1970) discovered that certain 2-phenoxypyridines exhibit potent herbicidal effects, indicating their potential application in agriculture (Fujikawa, Kondo, Yokomichi, Kimura, Haga, & Nishiyama, 1970).
4. Fluorescence Properties and Sensing Applications
The synthesis and fluorescence properties of 4-aryl-6-phenylpyrimidin-2(1H)-ones, closely related to this compound, have been explored by Wu et al. (2008). They investigated the sensing capabilities of these compounds, particularly in relation to zinc ion recognition, which could have implications in chemical sensing and analytical applications (Wu, Chen, Wan, Ye, Xin, Xu, Pang, Ma, & Yue, 2008).
5. Supramolecular Chemistry
Goswami et al. (2008) conducted a study on co-crystals containing substituted 2-aminopyrimidines, including 2-amino-4,6-diphenylpyrimidine. This research provides insight into the interaction modes and supramolecular architecture of these compounds, contributing to the field of crystal engineering and supramolecular chemistry (Goswami, Jana, Das, Fun, & Chantrapromma, 2008).
将来の方向性
While specific future directions for 2-phenoxy-4,6-diphenylpyrimidine are not explicitly stated in the literature, research into the synthesis, properties, and potential applications of related compounds continues to be an active area of study . This includes the development of new derivatives with improved efficacy, physicochemical properties, and mechanisms of action .
作用機序
Target of Action
The primary targets of 2-Phenoxy-4,6-diphenylpyrimidine are Monoamine Oxidase (MAO) and Acetylcholinesterase enzymes (AChE) . These enzymes play a crucial role in the treatment of Alzheimer’s disease . Another significant target is Histone Deacetylase 6 (HDAC6) , which plays an important role in cancer treatment .
Mode of Action
This compound interacts with its targets, leading to significant changes. For instance, it inhibits HDAC6 with an IC50 of 3.8 nM and shows 26-fold selectivity over HDAC1 . This compound series operates via a novel mechanism of action, distinct from that of ezutromid .
Biochemical Pathways
The compound affects various biochemical pathways. For example, it inhibits both CDK2/cyclin A and CDK9/cyclin T1 systems . The inhibition of these systems can lead to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
The compound’s physicochemical and adme properties were considered during its development .
Result of Action
The compound’s action results in molecular and cellular effects. For instance, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including this compound, and their metabolites throughout the environment .
生化学分析
Biochemical Properties
The biochemical properties of 2-Phenoxy-4,6-diphenylpyrimidine are not fully characterized yet. It belongs to the class of pyrimido[4,5-d]pyrimidines, which have been studied for their chemistry and biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds, such as 4,6-diphenylpyrimidine-2-carbohydrazides, have been studied for their effects on cells. For instance, they have been found to modulate utrophin, a dystrophin paralogue, offering potential therapy for Duchenne muscular dystrophy .
Molecular Mechanism
Related compounds have been found to operate via novel mechanisms of action . For example, 4,6-diphenylpyrimidine-2-carbohydrazides have been found to modulate utrophin, a dystrophin paralogue, through a mechanism distinct from that of ezutromid .
Temporal Effects in Laboratory Settings
Related compounds, such as substituted pyrimidines, have been studied for their thermal, optical, electrochemical, and electrophysical properties .
Metabolic Pathways
Phenolic compounds, which include pyrimidines, are known to be involved in various metabolic pathways .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
特性
IUPAC Name |
2-phenoxy-4,6-diphenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)25-19-14-8-3-9-15-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBGDKDDIHPIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346046 | |
| Record name | 2-Phenoxy-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300358-65-0 | |
| Record name | 2-Phenoxy-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-2-methyl-4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5300022.png)

![2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5300039.png)
![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5300061.png)

![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
![N-cyclopropyl-2,4-difluoro-3-methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5300132.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5300150.png)